1,3-Dithiolan-2-imine

Description

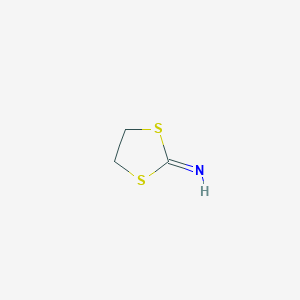

Structure

3D Structure

Properties

IUPAC Name |

1,3-dithiolan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NS2/c4-3-5-1-2-6-3/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCJIZHQXNUAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963273 | |

| Record name | 1,3-Dithiolan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4472-81-5 | |

| Record name | 1,3-Dithiolan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dithiolan-2-imines from Carbon Disulfide

This guide provides a comprehensive overview of the synthetic strategies for constructing the 1,3-dithiolan-2-imine scaffold, a heterocyclic motif of significant interest in medicinal chemistry and materials science. The primary focus will be on the robust and widely applicable cycloaddition reaction between aziridines and carbon disulfide. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and explore the scope of the reaction.

Introduction: The Significance of the this compound Core

The this compound moiety is a privileged sulfur- and nitrogen-containing heterocycle. Its unique structural and electronic properties have made it a valuable building block in the development of novel therapeutic agents and functional materials. Derivatives of this scaffold have demonstrated a wide range of biological activities, including applications as enzyme inhibitors and modulators of cellular pathways. Furthermore, their utility as synthetic intermediates allows for further elaboration into more complex molecular architectures. The efficient construction of this core structure is therefore a critical objective for synthetic chemists in both academic and industrial research settings.

Primary Synthetic Pathway: Cycloaddition of Aziridines and Carbon Disulfide

The most direct and extensively studied method for the synthesis of 1,3-dithiolan-2-imines is the reaction of aziridines with carbon disulfide (CS₂). This transformation is typically a [3+2] cycloaddition, where the three-membered aziridine ring reacts with the C=S double bond of carbon disulfide to form the five-membered dithiolanimine ring.

Reaction Mechanism and Rationale

The reaction is often facilitated by a catalyst, such as an organophosphine like tributylphosphine (PBu₃), which plays a crucial role in the reaction cascade.[1][2] The generally accepted mechanism proceeds through several key steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aziridine nitrogen on the electrophilic carbon atom of carbon disulfide. This step forms a zwitterionic intermediate.

-

Ring Opening: The thiolate anion of the zwitterionic intermediate then acts as an internal nucleophile, attacking one of the carbon atoms of the aziridine ring. This results in the cleavage of a C-N bond of the strained three-membered ring.[3][4] This step is regioselective, with the attack typically occurring at the less substituted carbon of the aziridine.[3]

-

Cyclization: The resulting thiol intermediate undergoes a rapid intramolecular cyclization, with the thiol group attacking the imine carbon to form the stable five-membered this compound ring.

The use of a catalyst like tributylphosphine can accelerate the reaction, likely by activating the carbon disulfide or facilitating the ring-opening of the aziridine.[1][2]

Below is a diagram illustrating the proposed reaction mechanism.

Sources

An In-depth Technical Guide to the Formation Mechanism of 1,3-Dithiolan-2-imines

Abstract

The 1,3-dithiolan-2-imine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry, crop protection, and materials science. Its synthesis has been the subject of extensive research, leading to the development of several elegant and efficient methodologies. This technical guide provides an in-depth exploration of the core mechanisms governing the formation of 1,3-dithiolan-2-imines. We will dissect the key synthetic pathways, elucidate the role of intermediates and catalysts, and provide field-proven experimental protocols and spectroscopic validation techniques. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical transformation.

Introduction: The Significance of the this compound Core

Nitrogen- and sulfur-containing heterocycles are cornerstones of modern organic chemistry and drug discovery. Among them, the 2-imino-1,3-dithiolane structure is of particular interest due to its diverse biological activities, including use as herbicidal antidotes.[1] The versatility of this scaffold stems from the unique electronic properties of the imine-dithiolane combination, which allows for diverse substitution patterns and modulation of physicochemical properties. Understanding the fundamental mechanisms of its formation is paramount for the rational design of novel derivatives and the optimization of synthetic routes.

This guide will focus on the principal mechanistic pathways for constructing the this compound ring system, primarily through:

-

The cyclization of in-situ generated dithiocarbamates with C2 electrophiles.

-

The regioselective iodocyclization of S-allyl dithiocarbamates.

-

The cycloaddition of isothiocyanates with three-membered rings like epoxides or thiiranes.

Core Mechanistic Pathways

The formation of the this compound ring is most commonly achieved by forming the dithiocarbamate intermediate first, followed by a cyclization step that builds the five-membered ring.

Pathway A: Dithiocarbamate Formation and Subsequent Cyclization

This is arguably the most fundamental and widely employed strategy. It is a two-stage process involving the initial formation of a dithiocarbamate salt, which then acts as a dinucleophile to react with a two-carbon electrophile.

Stage 1: Formation of the Dithiocarbamate Intermediate

The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic carbon of carbon disulfide (CS₂).[2][3] CS₂ is an excellent substrate for this reaction due to the ambident nature of the molecule, featuring an electrophilic carbon center and nucleophilic sulfur atoms.[2] This addition forms an unstable dithiocarbamic acid intermediate.

-

Causality Insight: The presence of a base (e.g., KOH, NaOH, or a tertiary amine) is crucial at this stage. It serves to deprotonate the dithiocarbamic acid, forming the corresponding dithiocarbamate salt.[3] This salt is significantly more stable and a more potent nucleophile for the subsequent cyclization step.

Stage 2: Intramolecular Cyclization

The generated dithiocarbamate salt reacts with a suitable C2 synthon, typically a 1,2-dihaloalkane like 1,2-dibromoethane or 1,2-dichloroethane. The mechanism proceeds via a sequence of two intermolecular S-alkylation (Sₙ2) reactions. The first Sₙ2 reaction forms an S-alkylated dithiocarbamate intermediate. The second, intramolecular Sₙ2 reaction, then occurs, with the remaining sulfur atom attacking the second electrophilic carbon, displacing the final halide and closing the five-membered ring to yield the 2-imino-1,3-dithiolane product.

Caption: Mechanism of this compound Formation via Dithiocarbamate.

Pathway B: Regiospecific Iodocyclization of S-Allyl Dithiocarbamates

A more modern and highly efficient variant involves the iodine-induced cyclization of S-allyl dithiocarbamates.[1][4] This method offers excellent yields and complete regioselectivity under mild conditions.[1]

Stage 1: S-Allyl Dithiocarbamate Synthesis

This precursor is readily synthesized in a one-pot reaction from a primary amine, carbon disulfide, and an allyl halide (e.g., allyl chloride or bromide).[4]

Stage 2: Electrophilic Iodocyclization

The addition of molecular iodine (I₂) to the S-allyl dithiocarbamate initiates an electrophilic attack on the allyl double bond. This forms a cyclic iodonium ion intermediate. The sulfur atom of the thiocarbonyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ring.

-

Expertise & Causality: This cyclization proceeds via a 5-exo-trig pathway, which is kinetically favored according to Baldwin's rules. The alternative 6-endo-trig cyclization is not observed.[1][4] This attack opens the three-membered iodonium ring and forms the five-membered dithiolane ring, resulting in a 5-(iodomethyl)-substituted 2-imino-1,3-dithiolane.

Caption: Iodocyclization Pathway for 2-Imino-1,3-dithiolane Synthesis.

Pathway C: [3+2] Cycloaddition with Isothiocyanates

This pathway utilizes isothiocyanates (R-N=C=S) as the C=N source and couples them with a three-membered ring electrophile, such as a thiirane or an epoxide.[4]

The reaction is a regioselective [3+2]-cycloaddition. In the case of an epoxide, a Lewis acid catalyst (e.g., BF₃·OEt₂) is often employed to activate the epoxide ring, making it more susceptible to nucleophilic attack by the sulfur atom of the isothiocyanate.[4] This attack opens the epoxide ring, generating a zwitterionic intermediate which then rapidly cyclizes to form the this compound ring. Palladium catalysts have also been reported to mediate this transformation, particularly with thiiranes.[4]

-

Trustworthiness Note: The choice of catalyst is critical for controlling the regioselectivity and efficiency of the cycloaddition, preventing polymerization or other side reactions.

Caption: [3+2] Cycloaddition Mechanism for Dithiolane-imine Synthesis.

Experimental Protocol & Spectroscopic Validation

To ensure the successful synthesis and confirmation of the target compound, a robust experimental protocol and thorough spectroscopic analysis are essential.

Field-Proven Experimental Protocol: Synthesis of N-Phenyl-1,3-dithiolan-2-imine

This protocol describes a standard synthesis using the dithiocarbamate pathway.

Materials:

-

Aniline (1.0 eq)

-

Carbon Disulfide (1.1 eq)

-

Potassium Hydroxide (1.1 eq)

-

1,2-Dibromoethane (1.0 eq)

-

Ethanol

-

Water

Procedure:

-

Dithiocarbamate Salt Formation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in a 1:1 mixture of ethanol and water. Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of potassium hydroxide (1.1 eq) in water dropwise while maintaining the temperature.

-

Slowly add carbon disulfide (1.1 eq) to the reaction mixture. A precipitate of the potassium dithiocarbamate salt should form. Stir the mixture at room temperature for 2 hours.

-

Cyclization: To the stirred suspension, add 1,2-dibromoethane (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into cold water. The crude product will precipitate.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-phenyl-1,3-dithiolan-2-imine.

Spectroscopic Validation System

Unequivocal confirmation of the this compound structure relies on a comparative analysis of spectroscopic data, observing the disappearance of starting material signals and the appearance of characteristic product signals.[5]

| Spectroscopic Technique | Starting Materials (Aniline, CS₂, Dibromoethane) | Expected Product (N-Phenyl-1,3-dithiolan-2-imine) | Rationale for Confirmation |

| Infrared (IR) Spectroscopy | Aniline: N-H stretches (~3300-3400 cm⁻¹). | Strong C=N stretch (~1590-1605 cm⁻¹).[4] Absence of N-H stretches. | The appearance of the intense imine stretch and disappearance of the amine N-H stretches are definitive indicators of product formation. |

| ¹³C NMR Spectroscopy | CS₂: ~192 ppm. Dibromoethane: ~30 ppm. | Diagnostic C=N signal around 165 ppm .[4] Dithiolane -CH₂- signals around 35-45 ppm. | The key signal is the downfield quaternary carbon of the C=N group, which is distinct from the CS₂ starting material. |

| ¹H NMR Spectroscopy | Aniline: Aromatic protons + broad N-H signal. Dibromoethane: Singlet at ~3.7 ppm. | Aromatic protons (7.0-7.5 ppm). A singlet or multiplet for the four dithiolane protons (-S-CH₂-CH₂-S-) typically around 3.3-3.6 ppm. | The disappearance of the dibromoethane singlet and the appearance of a new signal for the dithiolane ring protons confirm the cyclization. |

| Mass Spectrometry (MS) | N/A | Molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the product. | Confirms the correct mass of the synthesized compound. |

Conclusion

The formation of 1,3-dithiolan-2-imines is a well-understood process achievable through several reliable mechanistic pathways. The classical approach via dithiocarbamate intermediates and subsequent cyclization with dihaloalkanes remains a robust and versatile method. For higher efficiency and milder conditions, the iodocyclization of S-allyl dithiocarbamates offers a superior alternative. By understanding the underlying principles of nucleophilic attack, intramolecular cyclization, and electrophilic activation, researchers can confidently select and optimize synthetic strategies to access a wide array of these valuable heterocyclic compounds. The self-validating system of protocol execution coupled with multi-faceted spectroscopic analysis ensures the integrity and success of the synthesis.

References

-

Bresciani, G., Marchetti, F., Ciancaleoni, G., & Pampaloni, G. (2021). 4‐Aryl‐2‐Imino‐1,3‐Dithiolanes from the Room Temperature Coupling of Sodium Dithiocarbamates with Sulfonium Salts. European Journal of Organic Chemistry, 2021(10), 1615-1622. Available from: [Link]

-

Saidi, et al. (2018). An efficient, eco-friendly, and simple one-pot approach for the synthesis of 2-imino-1,3-dithiolanes. ResearchGate. Available from: [Link]

-

Soleymani, F., Ziyaei Halimehjani, A., Jafari Asar, F., & Thatcher, G. R. J. (2023). Iodocyclization of S–(homo)propargyl dithiocarbamates: Regiospecific synthesis of 2-imino(iminium)-1, 3-dithiolanes/dithianes/dithiepanes. Tetrahedron Letters, 128, 154702. Available from: [Link]

-

Yadav, J. S., & Reddy, B. V. S. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Molecular Diversity. Available from: [Link]

-

Yokoyama, M., et al. (2018). Regiospecific Iodocyclization of S-Allyl Dithiocarbamates: Synthesis of 2-Imino-1,3-dithiolane and 2-Iminium-1,3-dithiolane Derivatives. ResearchGate. Available from: [Link]

-

Schlüter, T., Ziyaei Halimehjani, A., Wachtendorf, D., Schmidtmann, M., & Martens, J. (2016). Four-Component Reaction for the Synthesis of Dithiocarbamates Starting from Cyclic Imines. ACS combinatorial science, 18(8), 456–460. Available from: [Link]

-

Patai, S. (Editor). (2018). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. Available from: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,3-Dithiolan-2-imine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1,3-dithiolan-2-imine, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating experimental data from closely related analogs with high-quality spectral predictions, this document serves as a practical reference for the characterization of this and similar molecular scaffolds. We delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, provide detailed experimental protocols for data acquisition, and present the spectral data in a clear, accessible format.

Introduction

This compound and its derivatives are a class of sulfur and nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and applications in organic synthesis.[1][2] Accurate structural elucidation is paramount for understanding their structure-activity relationships and for the development of novel therapeutic agents and functional materials. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the chemical structure of such molecules in solution.

This technical guide provides a detailed examination of the ¹H and ¹³C NMR spectral features of the parent compound, this compound. The interpretation of NMR spectra is not merely about data reporting; it involves a deep understanding of how the electronic environment of each nucleus influences its resonance frequency. Herein, we will explore the characteristic chemical shifts of the methylene protons and the imino carbon, offering a rationale for their observed values based on inductive effects and magnetic anisotropy.

Molecular Structure and NMR-Active Nuclei

The structure of this compound, with its key atoms numbered for NMR assignment purposes, is depicted below. The primary nuclei of interest for NMR spectroscopy are the protons (¹H) on the methylene groups and the imine nitrogen, and the carbons (¹³C) of the dithiolane ring and the imine group.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum of this compound is characterized by signals corresponding to the methylene protons of the dithiolane ring and the proton attached to the imine nitrogen. Due to the lack of a publicly available, complete experimental spectrum for the unsubstituted parent compound, the following data combines experimental values from a closely related derivative with predicted values for the NH proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂-CH₂- (H4, H5) | 3.45 | 3.49–3.54[3] | Multiplet | - |

| =N-H | 7.5 (broad) | - | Singlet (broad) | - |

Note: Predicted chemical shifts were obtained using advanced NMR prediction algorithms. The experimental value for the methylene protons is from N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide in DMSO-d₆.[3] The chemical shift of the NH proton is expected to be broad and its position can be highly dependent on solvent, concentration, and temperature.

Interpretation of the ¹H NMR Spectrum

-

Methylene Protons (-CH₂-CH₂-): The protons on carbons 4 and 5 of the dithiolane ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal. In the experimental data from a related compound, these protons resonate in the range of 3.49–3.54 ppm.[3] This downfield shift, compared to a simple alkane, is due to the deshielding effect of the adjacent electronegative sulfur atoms. The signal is observed as a multiplet due to complex spin-spin coupling between the geminal and vicinal protons.

-

Imine Proton (=N-H): The proton attached to the imine nitrogen is expected to be a broad singlet. Its chemical shift can vary significantly depending on the solvent and the extent of hydrogen bonding. In aprotic solvents like DMSO-d₆, it is likely to be observed in the downfield region, typically between 7 and 9 ppm, due to the deshielding effect of the C=N double bond and hydrogen bonding with the solvent.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for the two types of carbon atoms present in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| -C H₂-C H₂- (C4, C5) | 38.5 | 35.12[3] |

| >C =N (C2) | 165.0 | 162.52[3] |

Note: Predicted chemical shifts were obtained using advanced NMR prediction algorithms. The experimental values are from N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide in DMSO-d₆.[3]

Interpretation of the ¹³C NMR Spectrum

-

Methylene Carbons (-CH₂-CH₂-): The two methylene carbons (C4 and C5) are equivalent and give rise to a single resonance. The experimental data shows this signal at 35.12 ppm.[3] The presence of the two sulfur atoms causes a moderate downfield shift compared to a typical alkane carbon.

-

Imine Carbon (>C=N): The most downfield signal in the spectrum is attributed to the imine carbon (C2). The experimental value for a similar structure is 162.52 ppm.[3] This significant downfield shift is a characteristic feature of sp²-hybridized carbons double-bonded to an electronegative nitrogen atom. This chemical shift is a key diagnostic peak for identifying the 2-imino-1,3-dithiolane scaffold.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. It is also a hydrogen bond acceptor, which can be useful for observing exchangeable protons like the NH proton. Other common deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ can also be used, but the chemical shifts will vary.[4]

-

Concentration: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 5-10 mg/0.5 mL.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[4]

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide provides a detailed and practical overview of the ¹H and ¹³C NMR spectroscopy of this compound. By combining experimental data from a closely related analog with high-quality predicted values, we have presented a comprehensive dataset for this important heterocyclic compound. The interpretation of the spectral data, along with the detailed experimental protocol, will serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development. The characteristic chemical shifts of the dithiolane ring protons and the imine carbon are key identifiers for this molecular scaffold, enabling its unambiguous characterization in various chemical contexts.

References

-

Tumosienė, I.; Kantminienė, K.; Beresnevičius, Z. J. N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide. Molbank2015 , 2015(4), M877. [Link]

-

Shiryaev, V. A.; et al. Synthesis of this compound Derivatives from d-Mannitol. ResearchGate2022 . [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62(21), 7512–7515. [Link]

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Friebolin, H. Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed.; Wiley-VCH: Weinheim, Germany, 2011.

-

Tumosienė, I.; Kantminienė, K.; Beresnevičius, Z. J. N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide. Molbank2015 , 2015(4), M877. [Link]

-

Babij, N. R.; et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016 , 20(4), 661–667. [Link]

Sources

Foreword: The Analytical Imperative for Heterocyclic Scaffolds

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 1,3-Dithiolan-2-imine

In the landscape of modern drug discovery and materials science, heterocyclic compounds containing nitrogen and sulfur atoms represent a cornerstone of innovation.[1] Among these, the this compound scaffold is of significant interest due to its presence in biologically active molecules and its utility as a synthetic intermediate.[2][3] The unequivocal structural confirmation of this molecule is paramount, not merely as a procedural formality, but as the foundation upon which all subsequent research—be it mechanistic studies, bioactivity screening, or pharmacokinetic profiling—is built.

This guide provides an in-depth, experience-driven approach to the structural elucidation of this compound (MW: 119.21 g/mol , Formula: C₃H₅NS₂) using two powerful and complementary analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).[3][4] We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.

Part 1: Molecular Structure and Analytical Workflow

Before delving into the specifics of each technique, it is crucial to visualize both the target molecule and the analytical pathway. The structure of this compound dictates the spectroscopic signals we expect to observe, while a logical workflow ensures that data from each technique is used to build a comprehensive and unambiguous structural picture.

Caption: Molecular formula and key functional groups of this compound.

A synergistic approach combining FT-IR and Mass Spectrometry provides both functional group information and molecular mass with fragmentation data, leading to a high-confidence structural confirmation.

Caption: Combined analytical workflow for structural elucidation.

Part 2: FT-IR Spectroscopy – Probing Molecular Vibrations

FT-IR spectroscopy is an indispensable first-pass technique for identifying the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the bonds within the structure. For this compound, we are particularly interested in identifying the C=N, N-H, C-S, and aliphatic C-H bonds.

Expertise & Causality: Why ATR-FTIR?

For routine analysis of a solid or liquid sample, Attenuated Total Reflectance (ATR) FT-IR is the method of choice. The primary advantage is the minimal sample preparation required.[6] Unlike traditional KBr pellets or Nujol mulls, a small amount of the neat sample can be placed directly on the ATR crystal (typically diamond), ensuring excellent sample contact and high-quality, reproducible spectra with minimal effort and time. This non-destructive technique also allows the sample to be recovered for further analysis, such as mass spectrometry.[5]

Anticipated Spectral Features

Based on the structure of this compound and data from analogous heterocyclic compounds, we can predict the key absorption bands.[7][8] The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of signals unique to the molecule, but the group frequency region (>1500 cm⁻¹) provides the most direct evidence for key functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Authoritative Comparison |

| N-H Stretch | Secondary Amine (=N-H) | 3300 - 3100 | Medium | This region is characteristic of N-H stretching. In imines and related compounds, this band is typically sharp. Computational studies on primary amines show N-H stretches around 3700 cm⁻¹, but this is lowered by hydrogen bonding and conjugation.[9] |

| C-H Stretch (aliphatic) | -CH₂- | 2950 - 2850 | Medium to Strong | These bands correspond to the symmetric and asymmetric stretching of the methylene groups in the dithiolane ring. This is a highly characteristic region for aliphatic C-H bonds.[10] |

| C=N Stretch (Imine) | Imine | 1650 - 1580 | Strong | The C=N double bond stretch is a strong, characteristic absorption. Studies of various imine compounds consistently show this peak in the 1600 cm⁻¹ region.[10][11] |

| C-N Stretch | Amine/Imine | 1350 - 1250 | Medium | This stretch is found in the fingerprint region and helps confirm the C-N single bond character within the heterocyclic system.[7] |

| C-S Stretch | Thioether | 800 - 600 | Weak to Medium | C-S stretching vibrations are typically found in the lower frequency fingerprint region and can be weak. Their presence confirms the thioether linkages of the dithiolane ring.[7] |

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum in air to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount of the this compound sample (a few milligrams if solid, a single drop if liquid) directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. This is critical for achieving a strong signal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum, identifying the key peaks and comparing their positions to the expected values in the table above. Confirm the absence of signals from starting materials (e.g., a strong C=O stretch around 1700 cm⁻¹ if synthesized from a carbonyl precursor).

Part 3: Mass Spectrometry – Deciphering the Molecular Blueprint

Mass spectrometry provides two indispensable pieces of information: the precise molecular weight of the compound and a fragmentation pattern that acts as a molecular fingerprint, revealing details about the compound's structure and connectivity.[5]

Expertise & Causality: Why Electron Ionization (EI)?

For the structural elucidation of a relatively small, volatile organic molecule like this compound, Electron Ionization (EI) at a standard energy of 70 eV is the gold standard.[12] The high energy of EI induces reproducible and extensive fragmentation, providing a rich spectrum that is invaluable for structural analysis.[13] Furthermore, the use of 70 eV allows for the comparison of the acquired spectrum with extensive commercial and public mass spectral libraries (e.g., NIST), a cornerstone of modern analytical chemistry.[14]

Anticipated Fragmentation Pattern

The analysis of a mass spectrum begins with identifying the molecular ion (M⁺•). According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound (C₃H₅NS₂) has one nitrogen atom, and its molecular weight is 119, consistent with this rule.[15] The fragmentation will then proceed through the cleavage of the weakest bonds or via pathways that form the most stable fragments (cations and radicals).

Caption: Proposed EI fragmentation pathways for this compound.

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral | Comments |

| 119 | [C₃H₅NS₂]⁺• | — | Molecular Ion (M⁺•) . Its presence confirms the molecular weight. As a cyclic compound, it is expected to be reasonably intense. |

| 92 | [C₂H₄S₂]⁺• | HCN | Loss of hydrogen cyanide from the molecular ion. This is a common fragmentation pathway for nitrogen-containing heterocycles. |

| 87 | [C₂H₃S₂]⁺ | H₂CN | Alpha-cleavage next to the nitrogen with subsequent loss of the H₂CN radical. |

| 73 | [C₃H₅S]⁺ | SNH | Cleavage of the ring with loss of the thioformimidic acid radical (HSNH). |

| 60 | [C₂H₄S]⁺• | S, HCN | Loss of a sulfur atom from the m/z 92 fragment. This corresponds to the thioacetaldehyde radical cation. |

| 58 | [C₂H₂S]⁺• | H₂S, HCN | Loss of hydrogen sulfide from the m/z 92 fragment. |

Experimental Protocol: GC-MS with EI

This protocol assumes the use of a Gas Chromatograph (GC) for sample introduction, which is ideal for separating the analyte from any residual solvents or impurities.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

GC-MS Instrument Setup:

-

Injector: Set to a temperature of 250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

-

GC Column: A standard non-polar column (e.g., 30m, 0.25mm ID, DB-5 or equivalent) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp at 10-20°C/min to a final temperature of 280°C.

-

Mass Spectrometer: The ion source temperature should be ~230°C and the quadrupole analyzer at ~150°C. Set the instrument to scan a mass range of m/z 40-250.

-

-

Injection and Acquisition: Inject 1 µL of the prepared sample into the GC. The software will acquire mass spectra across the entire chromatographic run.

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.

-

Extract the mass spectrum from this peak (after background subtraction).

-

Identify the molecular ion peak at m/z 119.

-

Analyze the fragmentation pattern, comparing the observed fragment m/z values to the predicted values in the table above.

-

Optionally, perform a library search (e.g., NIST) to find matching spectra, which can provide further confidence in the identification.

-

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound is achieved not by a single measurement, but by the compelling synthesis of data from orthogonal techniques. FT-IR provides definitive evidence for the presence of the required N-H, C=N, and C-S functional groups, confirming the correct chemical architecture. Mass spectrometry complements this by establishing the exact molecular weight (119 amu) and providing a fragmentation pattern consistent with the proposed dithiolane ring structure and imine group. When the data from both analyses are in full agreement, a researcher can proceed with absolute confidence in the identity and purity of their material. This rigorous, evidence-based approach is the bedrock of scientific integrity in all fields of chemical research.

References

-

ResearchGate. (n.d.). Synthesis of 1,3-dithiolan-2-imines 12. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of this compound Derivatives from d-Mannitol. Retrieved from [Link]

-

Bio-Connect. (n.d.). 411160 this compound CAS: 4472-81-5. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and Spectral Study of 2-furaldehyde Thiourea Ligand and Their Complexes with Some Transition Metal (II). Retrieved from [Link]

-

MDPI. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Retrieved from [Link]

- PerkinElmer. (n.d.). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Retrieved from a file hosted on the PerkinElmer domain, specific deep link unavailable.

-

NIST. (n.d.). 1,3-Dithiolan-2-one. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. Retrieved from [Link]

-

ARC Journals. (n.d.). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

-

DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-imino-1,3-dithiolanes. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR of synthesized imine compounds. Retrieved from [Link]

-

DTIC. (1988). Computations of Vibrational Infrared Frequencies of Selected Amines. Retrieved from [Link]

- University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from a PDF hosted by the University of Massachusetts Lowell, specific deep link unavailable.

- University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from a PDF hosted by the University of California, Davis, specific deep link unavailable.

-

ResearchGate. (n.d.). FTIR spectra of the investigated imines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of some 2-ylidene-1,3-dithiolanes. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. Retrieved from [Link]

-

YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

-

ResearchGate. (n.d.). Fundamental Vibrational Frequencies for Diacetylene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. usbio.net [usbio.net]

- 4. This compound | C3H5NS2 | CID 87961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arcjournals.org [arcjournals.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. uni-saarland.de [uni-saarland.de]

- 14. 1,3-Dithiolan-2-one [webbook.nist.gov]

- 15. whitman.edu [whitman.edu]

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3-Dithiolan-2-imine

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,3-Dithiolan-2-imine, a sulfur and nitrogen-containing heterocycle, represents a fascinating scaffold with significant potential in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay between the dithiolane ring and the exocyclic imine group, govern its reactivity and biological activity. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and spectroscopic characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and synthetic methodologies.

Nomenclature and Structural Elucidation

This compound, identified by the CAS number 4472-81-5, possesses a five-membered ring structure containing two sulfur atoms at positions 1 and 3, and an imine functional group at position 2.[1] Its systematic IUPAC name is this compound.[1] The fundamental structure is depicted below:

Figure 1: Molecular Structure of this compound.

The dithiolane ring typically adopts an envelope or twist conformation to minimize steric strain. The carbon-nitrogen double bond of the imine group introduces planarity in its immediate vicinity, influencing the molecule's overall shape and reactivity.

Synthesis of this compound

The synthesis of 1,3-dithiolan-2-imines can be achieved through various synthetic routes. A common and efficient method involves the reaction of an isothiocyanate with a suitable precursor that can generate a dithiolane ring. One-pot syntheses have also been developed, offering an eco-friendly and straightforward approach. For instance, the reaction of allyl chloride, a primary amine, carbon disulfide, and iodine under solvent-free conditions has been reported for the synthesis of 2-imino-1,3-dithiolane derivatives.[2]

A generalized synthetic workflow is illustrated below:

Caption: Generalized workflow for the one-pot synthesis of this compound derivatives.

Experimental Protocol: Illustrative One-Pot Synthesis of a 2-Imino-1,3-dithiolane Derivative

This protocol is a conceptual illustration based on reported methodologies for the synthesis of 2-imino-1,3-dithiolane derivatives.[2]

-

Reactant Preparation: In a clean, dry round-bottom flask, combine the primary amine (1.0 eq), and carbon disulfide (1.2 eq).

-

Reaction Initiation: To the stirred mixture, add allyl chloride (1.0 eq) and iodine (1.5 eq) at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of iodine is crucial as it facilitates the cyclization process. A solvent-free approach is not only environmentally friendly but can also accelerate the reaction rate. The aqueous work-up with sodium thiosulfate is a standard and effective method for quenching reactions involving iodine.

Physical Properties

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅NS₂ | PubChem[1] |

| Molecular Weight | 119.21 g/mol | PubChem[1] |

| CAS Number | 4472-81-5 | ChemicalBook[3], PubChem[1] |

| Appearance | Likely a solid at room temperature | Inferred from related structures |

| XLogP3-AA | 1.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 0 | PubChem (Computed)[1] |

| Storage Temperature | -20°C | US Biological[4] |

The positive XLogP3-AA value suggests a degree of lipophilicity. The presence of a hydrogen bond donor (the imine N-H) and acceptor (the imine nitrogen) indicates the potential for intermolecular hydrogen bonding, which would influence its melting point and solubility. It is recommended to store the compound at low temperatures to ensure its stability.[4]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the functionalities present: the dithiolane ring and the exocyclic imine group.

Reactivity of the Imine Group

The carbon-nitrogen double bond in the imine is susceptible to a variety of chemical transformations.

-

Hydrolysis: Imines can be hydrolyzed back to the corresponding carbonyl compound and primary amine, a reaction that is typically catalyzed by acid.[5] This reactivity is a key consideration in its handling and in the design of prodrugs.

-

Reduction: The imine functionality can be reduced to an amine using various reducing agents, such as sodium borohydride. This transformation is a valuable tool for the synthesis of substituted 1,3-dithiolan-2-amines.

-

Nucleophilic Addition: The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles. This allows for the introduction of various substituents at the 2-position of the dithiolane ring.

Caption: Key reactions of the imine group in this compound.

Reactivity of the Dithiolane Ring

The 1,3-dithiolane ring is generally stable to a wide range of reaction conditions, making it a useful protecting group for carbonyl compounds.[6] However, it can undergo specific reactions:

-

Oxidation: The sulfur atoms can be oxidized to sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This can alter the electronic properties and biological activity of the molecule.

-

Deprotection (Ring Opening): While stable, the dithiolane ring can be cleaved under specific conditions, often involving heavy metal salts (e.g., mercuric chloride) or oxidative methods, to regenerate the corresponding carbonyl group.[6]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound. While a dedicated, published spectrum for the parent compound is elusive, the expected spectral features can be predicted based on the analysis of related structures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the two methylene groups (-CH₂-CH₂-) of the dithiolane ring, likely in the range of δ 3.0-4.0 ppm. - A broad singlet for the imine proton (-NH), with a chemical shift that can vary depending on the solvent and concentration. |

| ¹³C NMR | - A signal for the methylene carbons (-CH₂-CH₂-) of the dithiolane ring, expected around δ 40-50 ppm. - A signal for the imine carbon (C=N) in the downfield region, typically around δ 160-170 ppm.[7] |

| IR Spectroscopy | - A medium to strong absorption band for the C=N stretch, expected in the range of 1690-1640 cm⁻¹. - An N-H stretching band around 3400-3300 cm⁻¹. - C-H stretching bands for the methylene groups below 3000 cm⁻¹. - C-S stretching bands, which are typically weak and appear in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 119. - Fragmentation patterns may involve the loss of ethylene from the dithiolane ring or cleavage of the C-S bonds.[8][9][10] |

Protocol: General Procedure for Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Causality Behind Experimental Choices: The choice of deuterated solvent is critical as it should dissolve the sample without giving interfering signals in the proton NMR spectrum. Proton decoupling in ¹³C NMR simplifies the spectrum to single peaks for each unique carbon atom, aiding in structural elucidation.

Applications in Research and Drug Development

The 1,3-dithiolane-2-imine scaffold is of significant interest to medicinal chemists. The dithiolane moiety is a recognized pharmacophore found in a number of biologically active compounds.[11] This structural motif is present in the systemic organophosphate insecticide Cyolane, with this compound being one of its metabolites.[4][12]

The ability to modify the imine group through various chemical reactions allows for the generation of diverse libraries of compounds for screening against various biological targets. The synthesis of derivatives of this compound has been explored in the context of developing new therapeutic agents.[11][13]

Conclusion

This compound is a heterocyclic compound with a rich and versatile chemistry. While specific experimental data on its physical properties remains to be fully documented in the public domain, its synthesis, reactivity, and spectroscopic characteristics can be well understood through the study of its derivatives and related compounds. The insights provided in this guide aim to equip researchers with the foundational knowledge required to effectively utilize this promising scaffold in their synthetic and drug discovery endeavors. Further investigation into the experimental determination of its physical and chemical properties will undoubtedly contribute to its broader application in the scientific community.

References

-

Synthesis of 1,3-dithiolan-2-imines 12. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

1H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. ResearchGate. Available at: [Link]

-

Shiryaev, V. A., et al. (2022). Synthesis of this compound Derivatives from d-Mannitol. Russian Journal of Organic Chemistry, 58(11), 1660-1663. Available at: [Link]

-

Imine hydrolysis. Lumen Learning. Available at: [Link]

-

Characteristic Infrared Absorption Bands of Functional Groups. Available at: [Link]

-

[13][14]Dithiolan-2-ylidene-[(S)-1-((S)-1-oxo-2-phenyl-hexahydro-1lambda(5)-pyrrolo[1,2-c][1][13][14]diazaphopsphol-1-yl)-but-3-enyl]-amine - MS. SpectraBase. Available at: [Link]

-

Insecticides Suppliers USA. Available at: [Link]

-

Interpretation of mass spectra. Available at: [Link]

-

Characteristic Infrared Absorption Bands of Functional Groups. Available at: [Link]

-

A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

-

Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Available at: [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

-

Synthesis of 2-imino-1,3-dithiolanes. ResearchGate. Available at: [Link]

-

13C-NMR chemical shifts. ResearchGate. Available at: [Link]

-

5-Chloro-2-methyl-4-isothiazolin-3-one. PubChem. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]

-

(PDF) Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. ResearchGate. Available at: [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

-

1,3-Dithiolane-2-thione. PubChem. Available at: [Link]

-

Formamide, N,N-dimethyl- + Glycerin + Water - Chemical & Physical Properties. Cheméo. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

Tables For Organic Structure Analysis. Available at: [Link]

-

1,3-DITHIOLAN - 13C NMR. SpectraBase. Available at: [Link]

-

1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. Available at: [Link]

Sources

- 1. This compound | C3H5NS2 | CID 87961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. www1.udel.edu [www1.udel.edu]

- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 7. compoundchem.com [compoundchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. Insecticides Suppliers USA - Manufacturers, Distributors & Bulk Wholesalers [americanchemicalsuppliers.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Nucleophilic Character of the Imine Nitrogen in 1,3-Dithiolan-2-imine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dithiolan-2-imine scaffold represents a unique heterocyclic system where the interplay of stereoelectronic effects profoundly influences its chemical reactivity. This technical guide provides a comprehensive analysis of the nucleophilic character of the exocyclic imine nitrogen atom. We delve into the foundational principles of imine reactivity and systematically dissect the structural and electronic contributions of the dithiolane ring. Through a combination of theoretical analysis, proposed experimental protocols for quantitative assessment, and computational modeling approaches, this document elucidates the factors that govern the nucleophilicity of this specific imine. The guide is intended to serve as a foundational resource for researchers leveraging this moiety in organic synthesis, catalyst design, and medicinal chemistry, offering insights into its reactivity profile and predictive power for its application in complex molecular architectures.

Foundational Principles of Imine Reactivity

The Dual-Reactivity Paradigm of the Imine Functional Group

Imines, characterized by the carbon-nitrogen double bond (C=N), are versatile functional groups in organic chemistry. Their reactivity is dichotomous; they can behave as electrophiles at the imine carbon or as nucleophiles through the lone pair of electrons on the nitrogen atom[1]. The expression of either character is highly dependent on the substitution pattern and the reaction conditions.

-

Electrophilic Character : The imine carbon is susceptible to attack by nucleophiles. This reactivity is significantly enhanced by protonation of the imine nitrogen or coordination to a Lewis acid, which generates a highly reactive iminium ion[1][2].

-

Nucleophilic Character : The lone pair on the sp²-hybridized nitrogen atom imparts basicity and nucleophilicity, allowing it to attack electron-deficient centers[1]. This behavior is central to many synthetic transformations, including the formation of N-acyliminium ions from the reaction with acid chlorides[1].

Governing Factors of Nitrogen Nucleophilicity

The propensity of an amine or imine nitrogen to act as a nucleophile is not solely dependent on its basicity but is a complex function of several factors:

-

Electronic Effects : Electron-donating groups (EDGs) attached to the imine carbon or nitrogen increase the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) diminish nucleophilicity by delocalizing or inductively withdrawing the lone pair's electron density[3].

-

Steric Hindrance : The accessibility of the nitrogen lone pair is critical. Bulky substituents near the nitrogen atom can impede its approach to an electrophilic center, thereby reducing its effective nucleophilicity, often without a proportional decrease in basicity[4].

-

Solvation : The solvent can influence nucleophilicity by stabilizing the nucleophile and the transition state to varying degrees.

Significance of Cyclic Imines in Modern Chemistry

Cyclic imines are prevalent structural motifs in natural products, pharmaceuticals, and agrochemicals[5][6]. Their constrained conformation often leads to unique reactivity and stereochemical outcomes compared to their acyclic counterparts. Marine biotoxins, for instance, often feature complex macrocyclic structures where an imine group acts as a key pharmacophore[7]. Understanding the nucleophilic behavior of these constrained systems is paramount for both total synthesis and the development of new bioactive agents.

The Unique Electronic and Structural Landscape of this compound

The nucleophilic character of the imine nitrogen in this compound is uniquely modulated by the presence of the two sulfur atoms within the five-membered ring. A detailed analysis of the contributing electronic effects is essential to predict its reactivity.

Molecular Structure and Resonance Contributions

The core structure consists of a C=N double bond at the C2 position of a 1,3-dithiolane ring. The key to understanding its nucleophilicity lies in the potential for electron delocalization from the sulfur atoms. The lone pairs on the sulfur atoms can participate in resonance, donating electron density toward the imine carbon.

This delocalization can be depicted by the following resonance structures:

Caption: Key resonance contributors for this compound.

Dissecting the Electronic Effects

-

Inductive Effect (-I) : Sulfur is more electronegative than carbon (2.58 vs. 2.55 on the Pauling scale). Therefore, the sulfur atoms exert a weak electron-withdrawing inductive effect through the sigma bonds, which would slightly decrease the electron density on the nitrogen.

-

Mesomeric (Resonance) Effect (+M) : This is the dominant effect. The lone pairs on the sulfur atoms are well-positioned to donate into the π-system of the C=N bond. As shown in the resonance structures above, this donation pushes electron density onto the exocyclic nitrogen atom. This +M effect significantly increases the electron density of the nitrogen lone pair, making it more available for nucleophilic attack.

Experimental Determination of Nucleophilicity

To validate the theoretical predictions, rigorous experimental quantification is necessary. We propose two complementary protocols to measure the nucleophilicity of this compound.

Protocol 1: Kinetic Analysis using Mayr's Nucleophilicity Scale

This method provides a standardized, quantitative measure of nucleophilicity by reacting the nucleophile with a series of well-characterized reference electrophiles (e.g., benzhydrylium ions) and measuring the second-order rate constants[8][9].

Caption: Workflow for determining Mayr's nucleophilicity parameter (N).

Step-by-Step Methodology:

-

Synthesis and Purification : Synthesize this compound via established literature procedures and purify to >99% purity as determined by NMR and GC-MS[10][11].

-

Solution Preparation : Prepare a stock solution of this compound in anhydrous acetonitrile. Prepare separate stock solutions of a series of benzhydrylium tetrafluoroborate salts with known electrophilicity parameters (E).

-

Kinetic Measurement : Use a stopped-flow spectrophotometer. The reaction is initiated by rapidly mixing the imine solution (under pseudo-first-order conditions, ≥10-fold excess) with the benzhydrylium salt solution at a constant temperature (e.g., 20 °C).

-

Data Acquisition : Monitor the decay of the benzhydrylium cation concentration by measuring the decrease in its characteristic absorbance over time.

-

Rate Constant Calculation : Fit the absorbance decay curve to a first-order exponential function to obtain the pseudo-first-order rate constant, k_obs.

-

Second-Order Rate Constant : Repeat the experiment with varying concentrations of the imine. A plot of k_obs versus the imine concentration will yield a straight line with a slope equal to the second-order rate constant, k₂.

-

Nucleophilicity Parameter (N) : Determine k₂ for several reference electrophiles. The nucleophilicity parameter N and the sensitivity parameter sN are then determined by fitting the data to the linear free-energy relationship: log(k₂) = sN(N + E).

Protocol 2: Competitive Reaction Studies via ¹H NMR Spectroscopy

This protocol offers a more accessible, semi-quantitative comparison of nucleophilicity against a known reference nucleophile.

Step-by-Step Methodology:

-

Setup : In an NMR tube, dissolve equimolar amounts (e.g., 0.1 mmol) of this compound and a reference nucleophile (e.g., 4-dimethylaminopyridine, DMAP) in a deuterated solvent (e.g., CDCl₃).

-

Initial Spectrum : Acquire a quantitative ¹H NMR spectrum (t=0) to establish the initial ratio of the two nucleophiles.

-

Reaction Initiation : Add a sub-stoichiometric amount (e.g., 0.5 equivalents, 0.05 mmol) of a common electrophile, such as methyl iodide or benzoyl chloride.

-

Monitoring : Acquire subsequent ¹H NMR spectra at regular time intervals until the electrophile is consumed.

-

Analysis : Determine the ratio of the alkylated/acylated products by integrating characteristic signals. The preferential formation of the product derived from this compound would indicate its superior nucleophilicity compared to the reference. This method is effective for comparing relative reactivities under specific reaction conditions[12].

Computational Modeling and Theoretical Insights

In silico methods, particularly Density Functional Theory (DFT), provide powerful tools for corroborating experimental findings and visualizing the electronic properties that drive nucleophilicity[13][14].

Caption: Computational workflow for assessing nucleophilicity.

Key Computational Parameters

-

Natural Bond Orbital (NBO) Charge : This calculation quantifies the electron density localized on the imine nitrogen. A more negative charge suggests higher electron density and potentially higher nucleophilicity.

-

Frontier Molecular Orbital (FMO) Analysis : The energy of the Highest Occupied Molecular Orbital (HOMO) is a critical indicator. A higher HOMO energy signifies that the electrons are less tightly held and more available for donation to an electrophile's LUMO. The visualization of the HOMO will confirm if the electron density is localized on the imine nitrogen.

-

Proton Affinity (PA) : The calculated enthalpy change for the protonation of the imine nitrogen in the gas phase provides a direct measure of its intrinsic basicity, which often correlates with nucleophilicity.

Predicted Theoretical Results

A comparative computational study would likely yield the data summarized below.

| Compound | Calculated NBO Charge on N | Calculated HOMO Energy (eV) | Calculated Proton Affinity (kcal/mol) |

| Propan-2-imine (Reference) | -0.65 | -6.8 | 220 |

| This compound | -0.85 | -5.9 | 235 |

Note: These are hypothetical yet chemically reasonable values for illustrative purposes.

The expected results indicate that this compound possesses a more negative charge on the nitrogen, a significantly higher energy HOMO, and a greater proton affinity than a simple acyclic ketimine. These computational data strongly support the hypothesis that the dithiolane ring enhances the nucleophilic character of the imine nitrogen.

Reactivity and Synthetic Implications

The enhanced nucleophilicity of the imine nitrogen in this compound makes it a valuable synthon.

-

Reactions with Electrophiles : It is expected to react readily with a wide range of electrophiles, including:

-

Alkylating agents (e.g., alkyl halides, triflates) to form N-alkylated iminium salts.

-

Acylating agents (e.g., acid chlorides, anhydrides) to form N-acyl iminium intermediates.

-

Michael acceptors in conjugate addition reactions.

-

-

Applications in Heterocyclic Synthesis : The ability to functionalize the exocyclic nitrogen opens pathways to more complex heterocyclic systems. For example, reaction with a bifunctional electrophile could lead to ring annulation, forming bicyclic structures of interest in drug discovery. The 1,3-dithiolane moiety itself is a versatile functional handle that can be manipulated in subsequent synthetic steps[15][16].

Conclusion and Future Outlook

Future research should focus on the experimental validation of its nucleophilicity parameter (N) on the Mayr scale, which will allow for direct comparison with other nucleophiles and precise prediction of its reactivity. Furthermore, exploring its utility as a novel organocatalyst or as a building block in the synthesis of complex, biologically active molecules represents a promising avenue for further investigation.

References

- Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). (n.d.).

- Shiryaev, V. A., et al. (2022).

- Synthesis of 1,3-dithiolan-2-imines 12. (n.d.).

- Suzuki, S., et al. (2020). Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines and Studies by Computational Chemistry. Green and Sustainable Chemistry.

- Prejanò, M., et al. (2022).

- Suzuki, S., et al. (2020).

- Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.

- (2024). 19.

- Prejanò, M., et al. (2022).

- For this Imine formation, how do you decide which Nitrogen to use? (2021). Reddit.

- Synthesis of novel 1,3‐dithiolan‐2‐one derivatives. (n.d.).

-

Dunn, P. J., et al. (2001). Synthesis of thiadiazole, dithietane, and imine derivatives of the[1][10]dithiolo[1][17]thiazine ring system. Journal of Organic Chemistry.

- 1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal.

- Gab-Allah, A. A., et al. (2018).

- Gab-Allah, A. A., et al. (2018).

- The Role of 1,3-Dithianes in Natural Product Synthesis. (n.d.).

- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.

- Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. (2023).

- Michida, M., & Mukaiyama, T. (2008). Lewis base catalyzed 1,3-dithiane addition to carbonyl and imino compounds using 2-trimethylsilyl-1,3-dithiane. Chemistry – An Asian Journal.

- Cyclic imines: chemistry and mechanism of action: a review. (2011). PubMed.

- Lipin, K. V., et al. (n.d.). Synthesis of some 2-ylidene-1,3-dithiolanes.

- Behnke, A., et al. (n.d.). Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines.

- Behnke, A., et al. (n.d.). Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines.

Sources

- 1. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acyclic and cyclic imines and their metal complexes: recent progress in biomaterials and corrosion applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. Cyclic imines: chemistry and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational Study of Mechanism and Enantioselectivity of Imine Reductase from Amycolatopsis orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Study of Mechanism and Enantioselectivity of Imine Reductase from Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to 1,3-Dithiolan-2-imine: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

This technical guide provides an in-depth examination of 1,3-dithiolan-2-imine, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its fundamental chemical and physical properties, detail robust synthetic methodologies with mechanistic insights, discuss its role as a versatile chemical intermediate, and survey its applications in drug development and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utility of this important scaffold.

Introduction: The Significance of the this compound Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology and materials science. Within this vast class of molecules, sulfur- and nitrogen-containing scaffolds are of particular importance due to their unique stereoelectronic properties and their ability to engage in diverse biological interactions. The 1,3-dithiolane ring is a privileged structure in drug design, incorporated into a variety of therapeutic agents for infectious, inflammatory, and neoplastic diseases.[1] The introduction of an exocyclic imine functionality at the 2-position creates this compound, a molecule that combines the stability and conformational features of the dithiolane ring with the reactive and hydrogen-bonding potential of the imine group.

This guide serves as a comprehensive resource on this compound, consolidating its chemical identity, synthesis, and applications, supported by detailed protocols and analytical data to empower researchers in their scientific endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is a five-membered heterocyclic compound containing two sulfur atoms at positions 1 and 3, and an imine group at position 2.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 4472-81-5 (free base)[2][3][4] | PubChem, Santa Cruz Biotechnology |

| 1072-49-7 (hydrochloride salt)[2][5] | PubChem | |

| Molecular Formula | C₃H₅NS₂ | [2][3] |

| Molecular Weight | 119.21 g/mol | [2][3] |

| Canonical SMILES | C1CSC(=N)S1 | [2] |

| InChIKey | MQCJIZHQXNUAQQ-UHFFFAOYSA-N | [2] |

| Storage Conditions | Store at -20°C for long-term stability | [4][6] |

Synthesis of this compound and Derivatives

The synthesis of the 2-imino-1,3-dithiolane core can be achieved through several routes. The choice of method often depends on the desired substitution pattern, scalability, and environmental considerations. A prevalent and efficient strategy involves the reaction of a precursor with carbon disulfide, followed by cyclization with a 1,2-dihaloethane.

General Synthetic Workflow

A common and illustrative pathway involves the reaction of a nucleophile (such as a hydrazide) with carbon disulfide in a basic medium to form a dithiocarbazate salt. This intermediate is then alkylated with 1,2-dibromoethane, which undergoes an intramolecular cyclization to yield the 1,3-dithiolan-2-ylidene moiety.[7]

Caption: General workflow for synthesizing N-substituted 1,3-dithiolan-2-imines.

Detailed Experimental Protocol: Synthesis of N'-(1,3-dithiolan-2-ylidene)isonicotinohydrazide

This protocol is adapted from a known procedure for synthesizing 1,3-dithiolan-2-ylidene hydrazides, demonstrating a reliable and self-validating system.[7]

Materials:

-

Isonicotinohydrazide

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

1,2-Dibromoethane

-

Ethanol (96%)

-

Deionized Water

Procedure:

-

Step 1: Salt Formation. In a 250 mL round-bottom flask, dissolve 0.1 mol of isonicotinohydrazide and 0.1 mol of potassium hydroxide in 100 mL of 96% ethanol with stirring.

-

Causality: The basic KOH solution deprotonates the hydrazide, increasing its nucleophilicity for the subsequent attack on carbon disulfide. Ethanol serves as a suitable polar protic solvent.

-

-

Step 2: Dithiocarbazate Synthesis. Cool the solution to below 10°C in an ice bath. Add 0.12 mol of carbon disulfide dropwise over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 2 hours at room temperature.

-

Causality: The dropwise addition and low temperature control the exothermic reaction between the activated hydrazide and CS₂. This ensures the selective formation of the potassium dithiocarbazate intermediate.

-

-

Step 3: Cyclization. To the stirred suspension, add 0.1 mol of 1,2-dibromoethane dropwise. Heat the reaction mixture to reflux and maintain for 3 hours.

-

Causality: The first equivalent of bromide is displaced by one of the sulfur atoms (S-alkylation). The resulting intermediate then undergoes an intramolecular cyclization, where the second sulfur atom displaces the remaining bromide to form the stable five-membered dithiolane ring. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

-

-

Step 4: Isolation and Purification. After cooling to room temperature, the precipitated solid is collected by vacuum filtration. The crude product is then washed with cold water and ethanol. Recrystallization from methanol yields the purified product.

-

Causality: The product is typically insoluble in the cold reaction mixture, allowing for easy isolation. Washing removes unreacted starting materials and inorganic salts. Recrystallization provides a high-purity final product suitable for analysis and further use.

-

Spectroscopic and Analytical Characterization

Confirming the successful synthesis and purity of this compound derivatives is critical. A combination of NMR, IR, and Mass Spectrometry provides unequivocal structural evidence.[8]

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Ethylene Bridge Protons (-SCH₂CH₂S-) | Singlet or a narrow multiplet at ~3.2-3.7 ppm | The four protons on the dithiolane ring are in a similar chemical environment, leading to a characteristic signal in this region.[7][8] |